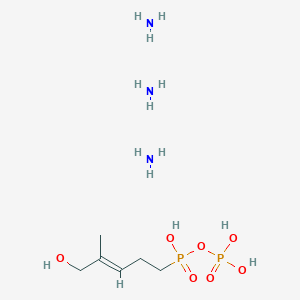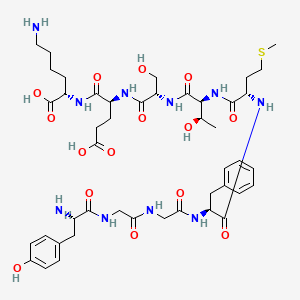
beta-Endorphin (1-9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Endorphin (1-9): is an endogenous opioid neuropeptide and peptide hormone. It is a fragment of the larger beta-Endorphin (1-31) molecule, which is produced in certain neurons within the central nervous system and peripheral nervous system. Beta-Endorphin (1-9) is known for its role in pain relief and modulation of the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-9) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of beta-Endorphin (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Endorphin (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of beta-Endorphin (1-9) and various analogs with substituted amino acid residues .
Scientific Research Applications
Beta-Endorphin (1-9) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Beta-Endorphin (1-9) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects and modulation of immune responses. The peptide can also influence the release of other neurotransmitters and hormones, contributing to its diverse physiological effects .
Comparison with Similar Compounds
Alpha-Endorphin: Another endogenous opioid peptide with similar but distinct physiological effects.
Gamma-Endorphin: A related peptide with different receptor affinities and functions.
Enkephalins: Shorter opioid peptides that also interact with opioid receptors but have different amino acid sequences and properties.
Uniqueness: Beta-Endorphin (1-9) is unique due to its specific sequence and the resulting high affinity for the mu-opioid receptor. This specificity contributes to its potent analgesic effects and its role in modulating immune responses, distinguishing it from other endogenous opioid peptides .
Properties
CAS No. |
59481-79-7 |
|---|---|
Molecular Formula |
C45H66N10O15S |
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H66N10O15S/c1-25(57)38(44(68)54-34(24-56)43(67)51-30(15-16-37(61)62)40(64)53-32(45(69)70)10-6-7-18-46)55-41(65)31(17-19-71-2)52-42(66)33(21-26-8-4-3-5-9-26)50-36(60)23-48-35(59)22-49-39(63)29(47)20-27-11-13-28(58)14-12-27/h3-5,8-9,11-14,25,29-34,38,56-58H,6-7,10,15-24,46-47H2,1-2H3,(H,48,59)(H,49,63)(H,50,60)(H,51,67)(H,52,66)(H,53,64)(H,54,68)(H,55,65)(H,61,62)(H,69,70)/t25-,29+,30+,31+,32+,33+,34+,38+/m1/s1 |
InChI Key |
ILNQJIWCDCNMDU-KIHARKTDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
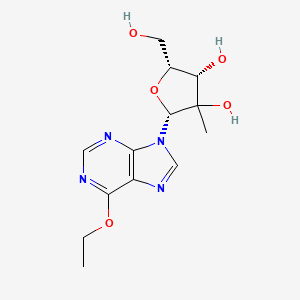
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

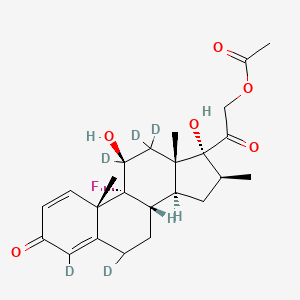
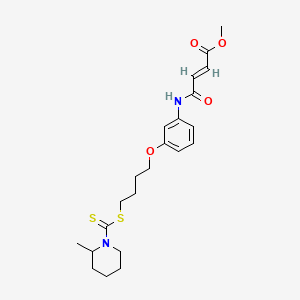
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
